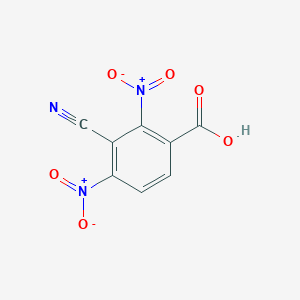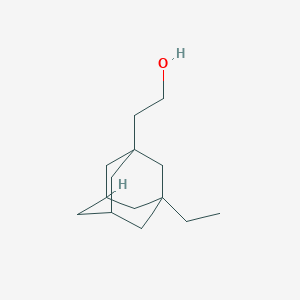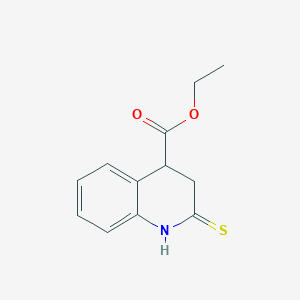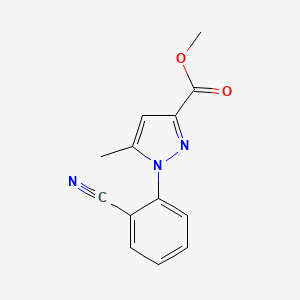
2-(2-Fluor-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolan
Übersicht
Beschreibung
“2-Fluoro-3-methoxyphenylboronic acid” is a biochemical reagent . It can be used as a biological material or organic compound for life science-related research .
Molecular Structure Analysis
The molecular formula of “2-Fluoro-3-methoxyphenylboronic acid” is C7H8BFO3 . Its molecular weight is 169.95 .Chemical Reactions Analysis
“2-Fluoro-3-methoxyphenylboronic acid” is used as a reactant for regioselective Suzuki coupling and the preparation of inhibitors of 17β-hydroxysteroid dehydrogenase type 1 .Physical And Chemical Properties Analysis
The melting point of “2-Fluoro-3-methoxyphenylboronic acid” is 117-122 °C (lit.) . Its density is 1.3±0.1 g/cm3 , and its boiling point is 326.8±52.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Regioselektive Suzuki-Kupplung
Diese Verbindung wird als Reaktant in regioselektiven Suzuki-Kupplungsreaktionen verwendet. Diese Kupplungen sind entscheidend für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen, die in der organischen Synthese von grundlegender Bedeutung sind. Die Fluor- und Methoxysubstituenten am Phenylring können die Regioselektivität der Kupplung beeinflussen und so eine präzise Kontrolle über die Struktur des Endprodukts ermöglichen .
Inhibitoren der 17β-Hydroxysteroid-Dehydrogenase Typ 1
Eine weitere wichtige Anwendung liegt in der Herstellung von Inhibitoren für die 17β-Hydroxysteroid-Dehydrogenase Typ 1 (17β-HSD1). Dieses Enzym spielt eine entscheidende Rolle bei der Biosynthese von Östrogenen, und seine Inhibitoren sind potenzielle Therapeutika für Krankheiten wie Brustkrebs und Endometriose .
Herstellung von Boronsäureestern
Boronsäureester sind vielseitige Zwischenprodukte in der organischen Chemie. Die vorliegende Verbindung kann zur Herstellung verschiedener Boronsäureester verwendet werden, die in verschiedenen Synthesewegen von Bedeutung sind. Sie können weiter in andere funktionelle Gruppen umgewandelt oder an Kreuzkupplungsreaktionen teilnehmen .
Katalytische Protodeboronierung
Pinacolboronsäureester, wie unsere Verbindung von Interesse, dienen als Bausteine in der organischen Synthese. Sie unterliegen einer katalytischen Protodeboronierung, um Kohlenwasserstoffe oder andere funktionalisierte Moleküle zu liefern. Dieser Prozess ist entscheidend für die Modifizierung von Molekülstrukturen und die Einführung neuer funktioneller Gruppen .
Studien zur Hydrolyseempfindlichkeit
Die Empfindlichkeit gegenüber Hydrolyse von Phenylboronsäure-Pinacolestern ist ein Forschungsgebiet, in dem diese Verbindung relevant ist. Untersuchungen, wie verschiedene Substituenten und pH-Werte die Hydrolyseraten beeinflussen, können Einblicke in Reaktionsmechanismen und Stabilität liefern .
Suzuki–Miyaura-Kreuzkupplung
Die Verbindung wird als Borreagens in Suzuki–Miyaura-Kreuzkupplungsreaktionen ausgewählt. Diese weit verbreitete, durch Übergangsmetalle katalysierte Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktion profitiert von milden Bedingungen und Toleranz gegenüber funktionellen Gruppen. Die Stabilität und einfache Herstellung von Borreagenzien wie unserer Verbindung tragen zum Erfolg der Reaktion bei .
Safety and Hazards
Wirkmechanismus
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-3-methoxyphenylboronic acid pinacol ester. Factors such as pH, temperature, and the presence of other molecules can affect the reactivity of boronic acids and their ability to interact with their targets .
Eigenschaften
IUPAC Name |
2-(2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO3/c1-12(2)13(3,4)18-14(17-12)9-7-6-8-10(16-5)11(9)15/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MALXDJBHSGDLGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682204 | |
| Record name | 2-(2-Fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1165936-00-4 | |
| Record name | 2-(2-Fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1165936-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1393595.png)
![tert-Butyl 6-bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine]-1'-carboxylate](/img/structure/B1393597.png)

![Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride](/img/structure/B1393601.png)
![1-[1,3]Thiazolo[5,4-b]pyridin-2-ylpiperidine-4-carboxylic acid](/img/structure/B1393603.png)

![3-[4-(Ethoxycarbonyl)-1,3,5-trimethyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B1393605.png)
![[1-(Cyclopropylcarbonyl)piperidin-4-yl]acetic acid](/img/structure/B1393606.png)
![5-Methyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B1393607.png)



![N-(3-(1H-imidazol-1-yl)propyl)-7-chloro-4-methoxybenzo[d]thiazol-2-amine](/img/structure/B1393612.png)
